Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate is a complex organic compound with a unique structure that includes an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate typically involves multiple steps. One common method includes the reaction of diethyl malonate with an appropriate oxazolidinone derivative under controlled conditions. The reaction often requires a base such as sodium ethoxide and is conducted in an anhydrous solvent like ethanol. The reaction mixture is then refluxed to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its oxazolidinone moiety.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate involves its interaction with specific molecular targets. In medicinal applications, the oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth. The compound may also interact with other cellular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative used in the treatment of bacterial infections.
Cycloserine: A compound with a similar structure but different biological activity, used as an antibiotic.
Uniqueness
Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and materials science.
Properties
CAS No. |
127020-33-1 |
---|---|
Molecular Formula |
C16H26N2O7 |
Molecular Weight |
358.39 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate |
InChI |
InChI=1S/C16H26N2O7/c1-6-18-13(20)12(10(4)25-18)9-16(17-11(5)19,14(21)23-7-2)15(22)24-8-3/h10,12H,6-9H2,1-5H3,(H,17,19) |
InChI Key |
PXWVUVOKSNIQAN-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(C(O1)C)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Canonical SMILES |
CCN1C(=O)C(C(O1)C)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Synonyms |
2-Acetylamino-2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-isoxazol-4-ylmethyl)-malonic Acid Diethyl Ester_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.